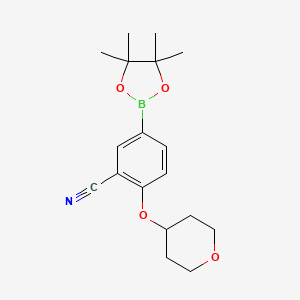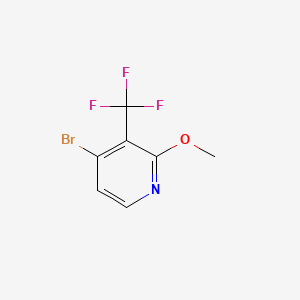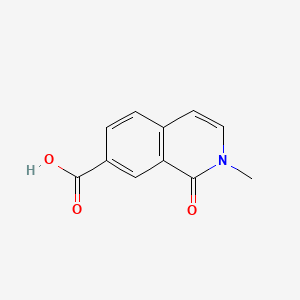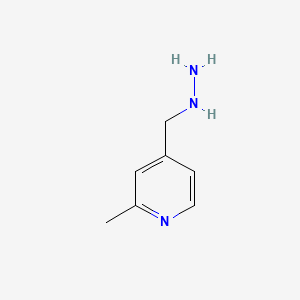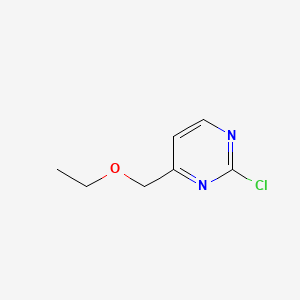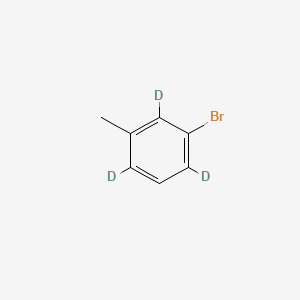
3-Bromotoluene-2,4,6-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromotoluene-2,4,6-d3 is a variant of bromotoluene, which is an aryl bromide based on toluene . In bromotoluenes, at least one aromatic hydrogen atom is replaced with a bromine atom . 3-Bromotoluene is an electron-rich aryl bromide .
Synthesis Analysis
3-Bromotoluene participates in the Heck reaction . It undergoes palladium-catalyzed cyanation reaction in the presence of K4[Fe(CN)6] as the cyanide surrogate . It also undergoes a palladium-catalysed reaction with alkynyltriarylborates to yield trisubstituted alkenylboranes .Molecular Structure Analysis
The molecular formula of 3-Bromotoluene is C7H7Br . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 3-Bromotoluene molecule contains a total of 15 bonds. There are 8 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
3-Bromotoluene participates in the Heck reaction . It undergoes palladium-catalyzed cyanation reaction in the presence of K4[Fe(CN)6] as the cyanide surrogate . It also undergoes a palladium-catalysed reaction with alkynyltriarylborates to yield trisubstituted alkenylboranes .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromotoluene include a density of 1.4±0.1 g/cm3, a boiling point of 182.1±9.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 40.1±3.0 kJ/mol and a flash point of 60.0±0.0 °C .Applications De Recherche Scientifique
Environmental Impact and Toxicology of Brominated Compounds
Research on brominated compounds, like 2,4,6-Tribromophenol, highlights their significant environmental presence due to their use in flame retardants, pesticides, and as by-products of natural and industrial processes. These studies focus on environmental concentrations, toxicokinetics, and toxicodynamics, emphasizing the need for more research on their impact on ecosystems and human health (Koch & Sures, 2018).
Novel Brominated Flame Retardants
Investigations into novel brominated flame retardants (NBFRs) discuss their occurrence in various environments, including indoor air, dust, and consumer goods. This review points out significant knowledge gaps in the occurrence, fate, and toxicity of these compounds, underlining the importance of developing comprehensive monitoring and analytical methods to better understand their environmental impact (Zuiderveen, Slootweg, & de Boer, 2020).
Applications in Sensors and Catalysis
Research into related brominated organic frameworks and compounds has explored their utility in developing chemosensors for detecting various analytes, including metal ions and neutral molecules. Such work underscores the potential of brominated compounds in creating sensitive and selective detection systems for environmental and clinical applications (Roy, 2021).
Implications for Cancer Risk Assessment
Studies on bromate, a related brominated compound, have focused on its mutagenic properties and implications for cancer risk assessment. This work is crucial for understanding the mechanisms through which brominated compounds may pose health risks, thereby informing regulatory and safety standards (Moore & Chen, 2006).
Safety and Hazards
3-Bromotoluene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, and clothing, keeping away from heat and sources of ignition, avoiding dust formation, not ingesting, and not breathing vapours/dust .
Orientations Futures
As a chemical compound used in scientific research, 3-Bromotoluene-2,4,6-d3 exhibits intriguing properties, making it valuable for studying various phenomena. Its applications range from investigating reaction mechanisms to understanding molecular interactions. It is also used in the production of stable isotopes that are highly enriched and isotopically labeled to the highest standards .
Propriétés
IUPAC Name |
2-bromo-1,3,5-trideuterio-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIFKOVZNJTSGO-QGZYMEECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1C)[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



